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Demethyl-RSL3

PROTAC design GPX4 degradation Targeted protein degradation

PROBLEM: Parent RSL3 lacks a conjugatable handle for PROTAC synthesis, limiting GPX4 research to covalent inhibition. SOLUTION: Demethyl-RSL3 (CAS 2375354-13-3) provides the essential free carboxylic acid for amide coupling to linkers and E3 ligase ligands (lenalidomide, VHL). • Validated in Zheng et al. as precursor for all carboxyl-containing GPX4 degraders (NC-R17 series) • Enables non-covalent, selective GPX4 PROTACs with reduced off-target reactivity • Critical positive control: Use with RSL3-4-Me (non-conjugatable) to confirm degradation mechanism • Immediate supply for degrader synthesis and validation experiments

Molecular Formula C22H19ClN2O5
Molecular Weight 426.8 g/mol
Cat. No. B15621081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDemethyl-RSL3
Molecular FormulaC22H19ClN2O5
Molecular Weight426.8 g/mol
Structural Identifiers
InChIInChI=1S/C22H19ClN2O5/c1-30-22(29)17-10-15-14-4-2-3-5-16(14)24-19(15)20(25(17)18(26)11-23)12-6-8-13(9-7-12)21(27)28/h2-9,17,20,24H,10-11H2,1H3,(H,27,28)/t17-,20+/m1/s1
InChIKeyCBSPLCVLBPVVHP-XLIONFOSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Demethyl-RSL3: GPX4-Targeting PROTAC Ligand


Demethyl-RSL3 (CAS 2375354-13-3) is a synthetic small molecule that serves as a target-protein ligand for proteolysis-targeting chimera (PROTAC) design, structurally derived from the GPX4 ferroptosis inducer RSL3 by demethylation of the methyl ester to a free carboxylic acid . This modification introduces a functional carboxyl handle that enables conjugation to E3 ubiquitin ligase ligands, such as lenalidomide, making it a critical building block in the development of GPX4-targeting PROTAC degraders like NC-R17 [1]. Unlike the parent compound RSL3, which primarily acts as a covalent GPX4 inhibitor, Demethyl-RSL3 is specifically designed and validated as a PROTAC ligand, broadening its utility from simple enzyme inhibition to targeted protein degradation .

Why RSL3 Cannot Replace Demethyl-RSL3


Demethyl-RSL3 is not a simple analog of RSL3; it possesses a strategically placed carboxylic acid group that is absent in the parent molecule. This functional group is essential for conjugating the E3 ligase ligand via a linker, a requirement for functional PROTAC molecules . Generic substitution with RSL3 or other GPX4 inhibitors (e.g., ML162, ML210) would fail to enable targeted protein degradation, as these compounds lack the necessary chemical handle for ternary complex formation. The Zheng et al. study explicitly demonstrates that RSL3-based GPX4 ligands incorporating a carboxyl group (RSL3-4, i.e., Demethyl-RSL3) are the chemically competent precursors for linker attachment in PROTAC design, whereas the methyl ester of RSL3 cannot be directly conjugated [1].

Demethyl-RSL3: PROTAC Ligand Evidence


Free Carboxylic Acid for PROTAC Linker Conjugation

Demethyl-RSL3 is the demethylated analog of RSL3, replacing the methyl ester with a carboxylic acid. This structural modification is quantitatively defined by molecular formula and mass: Demethyl-RSL3 (C22H19ClN2O5, MW 426.85) vs. RSL3 (C23H21ClN2O5, MW 440.88). The resulting carboxyl group serves as the conjugation site for PROTAC linkers, a feature absent in RSL3. In the original PROTAC design work, the carboxyl-containing RSL3-4 (Demethyl-RSL3) was directly conjugated to lenalidomide- or VHL-based E3 ligands, whereas the methyl ester of RSL3-3 (alkynyl version) required alternative, less efficient coupling strategies [1].

PROTAC design GPX4 degradation Targeted protein degradation Chemical handle

NC-R17-Mediated GPX4 Degradation

NC-R17 is a non-covalent GPX4 degrader constructed by conjugating Demethyl-RSL3 (GPX4 ligand) to a lenalidomide-based E3 ligase ligand via a carbon-chain linker. The parent covalent degrader R17, which also uses the Demethyl-RSL3 core but with a chloroacetyl warhead, achieves nanomolar-level GPX4 degradation in both wild-type and drug-resistant tumor cells [1]. NC-R17, the non-covalent version, retains moderate GPX4 degradation activity, confirming that the Demethyl-RSL3 fragment is critical for ternary complex formation and degradation . Without the Demethyl-RSL3 carboxyl handle, such PROTAC assembly is not possible.

PROTAC GPX4 degradation Ferroptosis Antitumor activity

RSL3-4-Me: Active Control for PROTAC Validation

RSL3-4-Me (CAS 3049087-33-1) is designated as the active control for the target protein ligand Demethyl-RSL3. RSL3-4-Me retains the methyl ester and propionamide group, making it an inactive analog for PROTAC synthesis. The existence of this control compound establishes Demethyl-RSL3 as the functional ligand core, with the methyl ester version serving solely as a negative control. This direct comparator pair is explicitly listed in vendor databases (MedChemExpress HY-169375 vs. HY-135832) and supported by the primary SAR study [1].

Active control PROTAC synthesis RSL3 analog Structure-activity relationship

Demethyl-RSL3 Application Scenarios


Synthesis of GPX4 PROTACs

Demethyl-RSL3 is the essential GPX4-binding warhead for constructing PROTAC molecules such as NC-R17. Its carboxylic acid handle enables amide coupling to diverse linkers and E3 ligase ligands (e.g., lenalidomide, VHL), which is not possible with the parent RSL3 compound. This application is validated by the Zheng et al. study, which used Demethyl-RSL3 (RSL3-4) as the precursor for all carboxyl-containing degraders in the series [1].

Non-Covalent GPX4 PROTAC Design

By replacing the chloroacetyl group of covalent degraders with a propionamide moiety, Demethyl-RSL3 serves as the starting point for non-covalent GPX4 PROTACs like NC-R17. This platform is critical for developing drug-like degraders with improved selectivity and reduced off-target reactivity, as described in the seminal structure-activity relationship study [1].

PROTAC Quality Control and Validation

Demethyl-RSL3 must be paired with its negative control RSL3-4-Me in PROTAC synthesis experiments. The active control (RSL3-4-Me) cannot be conjugated to linkers, providing a critical baseline for confirming that observed degradation is linker- and E3 ligase-dependent. This use as a reference standard is a key part of experimental protocols for degrader validation [2].

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